(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
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Overview
Description
(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a chemical compound that belongs to the class of heterocyclic compounds. It features a nitrofuran moiety linked to a pyrimidinyl-substituted piperazine ring through a methanone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives under controlled conditions.
Synthesis of pyrimidinyl-substituted piperazine: This involves the reaction of pyrimidine derivatives with piperazine in the presence of suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The nitrofuran moiety can form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The pyrimidinyl-piperazine part of the molecule can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antimicrobial agent.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Piperazine derivatives: Various piperazine-based compounds used in medicinal chemistry
Uniqueness
(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is unique due to its combined structural features of nitrofuran, pyrimidine, and piperazine moieties. This combination allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various applications .
Properties
CAS No. |
831203-93-1 |
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Molecular Formula |
C13H13N5O4 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H13N5O4/c19-12(10-2-3-11(22-10)18(20)21)16-6-8-17(9-7-16)13-14-4-1-5-15-13/h1-5H,6-9H2 |
InChI Key |
DPLMXBJJIHZAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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